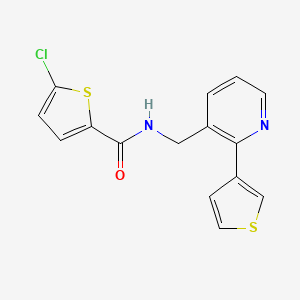
5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2OS2 and its molecular weight is 334.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways could be affected.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Biologische Aktivität
5-Chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide, with a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.84 g/mol. The structure features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide |
| Molecular Formula | C15H11ClN2OS2 |
| Molecular Weight | 334.84 g/mol |
| Purity | Typically >95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.
- Functionalization : Introducing the pyridine and carboxamide groups through various substitution reactions.
These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antibacterial activity .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial growth and proliferation. For instance, it may act as an inhibitor of DNA gyrase or dihydrofolate reductase (DHFR), which are critical targets in bacterial cell replication .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives related to this compound were tested for their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited strong inhibitory effects, suggesting a potential for developing new antibiotics .
- Safety Profile Evaluation :
Eigenschaften
IUPAC Name |
5-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-4-3-12(21-13)15(19)18-8-10-2-1-6-17-14(10)11-5-7-20-9-11/h1-7,9H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROUZPWIPVIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














